molecular formula C44H68N10O14 B1679560 Peptide pva CAS No. 114472-81-0

Peptide pva

Cat. No.: B1679560
CAS No.: 114472-81-0
M. Wt: 961.1 g/mol
InChI Key: CSSCNAQAPMBKBR-UIXLVMMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide PVA represents a class of advanced composite hydrogels designed for cutting-edge biomedical research. These materials synergize the excellent biocompatibility, mechanical strength, and flexibility of Polyvinyl Alcohol (PVA) hydrogels with the targeted bioactivity of peptides . This compound hydrogels are characterized by their highly hydrated, three-dimensional porous networks, which closely mimic the natural extracellular matrix (ECM). This makes them an ideal scaffold for tissue engineering applications, providing a supportive environment for cell growth and tissue regeneration . In drug delivery, the PVA matrix can be engineered for controlled and sustained release of therapeutic peptides. The release kinetics can be tailored to respond to specific environmental stimuli such as pH, enabling targeted treatment strategies, for instance, at sites of infection or within tumor microenvironments . Furthermore, by incorporating antimicrobial peptides (AMPs), these composites can be designed to combat antibiotic-resistant bacteria through membrane-disrupting mechanisms, offering a promising alternative to conventional antibiotics . The versatility of this compound hydrogels is enhanced through various cross-linking methods, including physical freeze-thaw cycles, which avoid the use of toxic chemical cross-linkers, ensuring high biocompatibility for research applications . This composite material holds significant research value in developing new therapeutic strategies for wound healing, regenerative medicine, and targeted antimicrobial therapies .

Properties

CAS No.

114472-81-0

Molecular Formula

C44H68N10O14

Molecular Weight

961.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H68N10O14/c1-20(2)15-30(40(63)49-29(13-14-33(57)58)38(61)54-34(21(3)4)42(65)48-24(8)44(67)68)51-43(66)35(22(5)6)53-36(59)23(7)47-39(62)31(16-25-17-46-28-12-10-9-11-26(25)28)50-41(64)32(19-56)52-37(60)27(45)18-55/h9-12,17,20-24,27,29-32,34-35,46,55-56H,13-16,18-19,45H2,1-8H3,(H,47,62)(H,48,65)(H,49,63)(H,50,64)(H,51,66)(H,52,60)(H,53,59)(H,54,61)(H,57,58)(H,67,68)/t23-,24-,27-,29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

CSSCNAQAPMBKBR-UIXLVMMTSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N

Appearance

Solid powder

Other CAS No.

114472-81-0

Purity

>98% (or refer to the Certificate of Analysis)

sequence

SSWAVLEVA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

peptide PVA
PVA peptide
Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala
vasopressin antisense peptide

Origin of Product

United States

Synthetic Strategies and Fabrication Methodologies for Poly Vinyl Alcohol Peptide Hybrid Structures

Physical Incorporation and Blending Approaches for Poly(vinyl alcohol)-Peptide Composites

Electrospinning for Poly(vinyl alcohol)-Peptide Nanofiber Architectures

Electrospinning is a highly versatile and widely adopted technique for fabricating sub-micrometer to nanoscale fibers and nonwoven mats. These electrospun structures are characterized by their high specific surface area and adjustable porosity, which enable them to effectively mimic the fibrillar morphology of the native extracellular matrix (ECM). citeab.com Poly(vinyl alcohol) (PVA) is particularly well-suited for electrospinning due to its excellent fiber-forming capabilities, thermal stability, desirable mechanical properties, and solubility in aqueous solutions, making it an environmentally friendly option. akrivisbio.comciteab.com

PVA nanofibers can serve as effective carriers for various biomolecules, including proteins. For instance, protein-loaded PVA nanofibers have been successfully produced by electrospinning mixed solutions of PVA and proteins such as bovine serum albumin (BSA) or luciferase. fishersci.firesearchgate.net While the release of these proteins from uncoated PVA nanofibers can be rapid under physiological conditions, their release profiles can be significantly modulated and retarded by applying additional polymer coatings, such as poly(p-xylylene) (PPX). fishersci.firesearchgate.net

Beyond simple encapsulation, advanced strategies involve integrating PVA with natural polymers like wool-keratin or gelatin. This integration not only enhances the processability of the polymer blend but also introduces specific moieties, such as cell-binding sites, which are crucial for biological interactions. citeab.comwikidata.org A notable advancement includes the direct growth of peptide sequences, such as the RGD peptide, onto the surface of electrospun nanofibers. This is achieved by functionalizing blends of PVA and poly(acrylic acid) (PAA), allowing for the simultaneous synthesis and anchoring of peptides to the substrate. citeab.com The addition of PAA to PVA has been shown to increase the stability and crystalline structure of the nanofibers through chemical crosslinking. nih.gov Furthermore, the fiber diameter in electrospun PVA systems can be precisely controlled by adjusting the PVA concentration and by incorporating other polymers like polyethylene (B3416737) oxide (PEO) or gelatin. citeab.com

Non-Cryogenic Physical Gelation of Peptide-Containing Poly(vinyl alcohol) Hydrogels

Physical gelation methods offer a significant advantage by avoiding the use of chemical crosslinkers, which can introduce toxicity or undesirable reaction products, making them suitable for biomedical applications. fishersci.at Poly(vinyl alcohol) (PVA) chains dissolved in aqueous solutions or mixtures of water and organic solvents possess the inherent ability to spontaneously associate and form three-dimensional networks. fishersci.atfishersci.cawikipedia.orgwikipedia.org Non-cryogenic approaches for physical gelation circumvent the need for freezing temperatures and can result in faster gelation times compared to traditional freeze-thaw methods. wikipedia.org

One common non-cryogenic technique involves the dehydration of a cast PVA solution at room temperature. As water molecules are removed, the polymer chains entangle more rapidly, fostering the formation of intra- and intermolecular hydrogen bonds, which are critical for the hydrogel structure. fishersci.atfishersci.ca The rate of water removal and subsequent gelation can be accelerated by incorporating miscible solvents, such as alcohols, or various drying agents like acetonitrile, acetone, ethylene (B1197577) glycol, or glycerol. fishersci.atfishersci.ca Another method involves forming PVA hydrogels in a sodium hydroxide (B78521) (NaOH) solution. In this environment, the hydroxyl (–OH) groups on the PVA chains are deprotonated by hydroxide ions, and the resulting deprotonated groups interact with sodium ions, promoting the stretching and alignment of PVA chains into crystalline domains, thus inducing gelation. fishersci.at The "salting out" technique, which utilizes concentrated solutions of kosmotropic salts (e.g., sodium sulfate), also facilitates physical gelation by gradually extracting water from the hydrogel. cenmed.comwikipedia.org

For peptide-containing PVA hydrogels, bioconjugation techniques have been developed to achieve peptide functionalization under physiological conditions, both within PVA solutions and pre-formed microstructured physical hydrogels. fishersci.cafishersci.ca This involves synthesizing PVA with terminal thiol groups, which can then be conjugated with thiolated peptides. fishersci.ca This approach enables the creation of functional PVA hydrogels that can be used as substrates for cell adhesion studies, allowing for quantitative kinetic data collection on peptide conjugation to the hydrogels and visualization of cell adhesion. fishersci.ca

Advanced Manufacturing for Controlled Architectures of Poly(vinyl alcohol)-Peptide Materials

Advanced manufacturing techniques are crucial for creating poly(vinyl alcohol)-peptide materials with precisely controlled architectures, enabling their application in complex biological systems.

Microstructuring Techniques for Functional Poly(vinyl alcohol) Hydrogels

PVA hydrogels can be engineered with tailored characteristics such as stiffness, porosity, and water retention through various microstructuring techniques. wikipedia.org These techniques encompass a range of approaches, including physical methods like repeated freezing/thawing cycles, directional freezing, and the application of ultraviolet (UV) or gamma irradiation, as well as heat treatments. Chemical processes, involving the use of cross-linking agents, copolymerization, or modifications of the hydroxyl (OH) groups, are also employed, often in combination with physical methods to achieve desired properties. fishersci.cawikipedia.org

Laser microfabrication, particularly two-photon lithography, has emerged as a powerful tool for processing photo-curable PVA hydrogel formulations into intricate three-dimensional constructs. sarchemlabs.com Another technique, microtransfer molding (µTM), is utilized to produce surface-adhered microstructured PVA films. cenmed.comwikipedia.org Furthermore, PVA can serve as a water-dissolvable sacrificial layer in microfabrication processes, facilitating the handling, transfer, and release of fragile polymer microstructures, which is particularly beneficial for fabricating complex multilayer microfluidic devices. labsolu.ca The microrheological and microstructural properties of physically cross-linked PVA gels are often investigated using advanced characterization methods such as atomic force microscopy, dynamic light scattering, and particle tracking. fishersci.ca Bioconjugation techniques are also integral to microstructuring, allowing for the functionalization of PVA within microstructured physical hydrogels with peptides, which in turn enables the visualization of cell adhesion on these engineered substrates. fishersci.cafishersci.ca

Molecular Level Interactions and Mechanistic Understanding in Poly Vinyl Alcohol Peptide Assemblies

Interactions between Peptides and Poly(vinyl alcohol) Polymer Chains

The compatibility and stability of peptide-PVA systems are dictated by a complex interplay of intermolecular forces. These interactions are not only dependent on the inherent chemical nature of the peptide and polymer but are also significantly influenced by environmental factors.

Elucidation of Intermolecular Bonding and Supramolecular Interactions in Poly(vinyl alcohol)-Peptide Blends

The formation of blends between poly(vinyl alcohol) and peptides is governed by various non-covalent interactions. Hydrogen bonding is a primary driving force, occurring between the hydroxyl groups of PVA and polar functional groups within the peptide, such as amide bonds and the side chains of amino acids. nih.govnih.gov These interactions can lead to the formation of miscible blends, where the two components are mixed at a molecular level. nih.gov

The nature of these interactions can be studied using techniques like Fourier-transform infrared spectroscopy (FT-IR), which can detect shifts in vibrational frequencies indicative of hydrogen bond formation. nih.gov Differential scanning calorimetry (DSC) is another valuable tool to assess the miscibility of the blends by observing the glass transition temperatures. nih.gov

Influence of Environmental pH on Protein/Peptide Adsorption and Poly(vinyl alcohol) Hydrogel Response

The environmental pH plays a critical role in modulating the interactions between proteins or peptides and PVA hydrogels. nih.gov This is particularly true for pH-responsive hydrogels, which can alter their swelling behavior and, consequently, the adsorption and release of peptides. mdpi.comconicet.gov.ar

Molecular dynamics simulations have shown that at neutral pH, a peptide-modified PVA hydrogel can stabilize the interactions between an adsorbed protein and the peptide ligands. nih.gov However, under acidic conditions, the collective protonation of the ligands can disrupt these interactions, leading to a rapid response in the protein-hydrogel complex. nih.gov This pH-triggered change in interaction is crucial for applications like controlled drug delivery, where the release of a peptide therapeutic is desired at a specific physiological pH. conicet.gov.ar

The adsorption of proteins into hydrogels can be significantly affected by pH, which influences the electrostatic interactions between the protein and the polymer network. mdpi.com For instance, the adsorption of lysozyme, a positively charged protein, into a poly(acrylic acid)/poly(vinyl alcohol) complex is highly dependent on pH due to the ionization of the carboxylic acid groups on the poly(acrylic acid). mdpi.com

Adsorption Mechanisms of Bioinspired Peptides on Poly(vinyl alcohol) Surfaces

The adsorption of peptides onto PVA surfaces is a complex process that can be driven by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net Bioinspired peptides, designed to mimic the adhesive properties of mussel foot proteins, are of particular interest for surface modification applications. nih.gov

The initial step in the adsorption process is often governed by long-range electrostatic interactions, which bring the peptide into close proximity with the PVA surface. nih.gov This is followed by a more intimate adhesion process, where short-range interactions like hydrogen bonding and van der Waals forces become dominant. researchgate.netnih.gov The displacement of water molecules from both the peptide and the PVA surface, an entropically favorable process, also plays a significant role in driving the adsorption. nih.gov

The specific mechanism can be influenced by the nature of the peptide and the properties of the PVA surface. For example, a peptide derived from Pseudomonas aeruginosa has been shown to have a higher affinity for hydrophobic surfaces compared to hydrophilic ones. researchgate.net The conformation of the adsorbed peptide can also change to maximize its interactions with the surface. researchgate.net

Interactive Table: Key Interactions in PVA-Peptide Assemblies

Interaction TypeDescriptionKey Factors
Hydrogen Bonding Occurs between PVA hydroxyl groups and peptide polar groups (e.g., C=O, N-H).High density of hydroxyl groups on PVA; amino acid composition of the peptide.
Electrostatic Interactions Attraction or repulsion between charged groups on the peptide and any charged moieties on the PVA.pH of the environment; pKa of amino acid side chains; presence of charged groups on PVA.
Hydrophobic Interactions Tendency of nonpolar groups to aggregate in an aqueous environment.Presence of hydrophobic amino acid residues in the peptide.
Van der Waals Forces Weak, short-range attractions between all molecules.Close proximity of peptide and PVA chains.

Thermodynamic and Kinetic Analyses of Peptide Stability within Poly(vinyl alcohol) Matrices

The long-term efficacy of peptide-based formulations often hinges on the chemical stability of the peptide within its carrier matrix. Poly(vinyl alcohol) can influence peptide stability through various mechanisms related to water content, polymer dynamics, and direct chemical interactions.

Investigation of Peptide Deamidation Kinetics in Poly(vinyl alcohol) Polymer Environments

Deamidation, the hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues, is a common degradation pathway for peptides. nih.gov The rate of deamidation can be significantly affected by the polymer environment.

In a study examining the deamidation of an asparagine-containing hexapeptide (VYPNGA) in lyophilized PVA, the rate of deamidation was found to increase with increasing water content or water activity. nih.gov This is because water acts as a reactant in the hydrolysis reaction. Consequently, factors that lower the glass transition temperature (Tg) of the PVA matrix, such as increased water content, lead to higher deamidation rates. nih.gov

Interestingly, the peptide was found to be more stable in the glassy state of PVA compared to another polymer, polyvinylpyrrolidone (B124986) (PVP). nih.gov However, in the rubbery state (above Tg), the peptide was less stable in PVA. nih.gov This highlights that no single variable, such as water content or Tg alone, can fully account for the deamidation rates. Instead, the degree of plasticization by water, which reflects the mobility of the polymer chains, shows a strong correlation with deamidation kinetics. nih.gov

Correlation of Peptide Chemical Stability with Poly(vinyl alcohol) Matrix Conformational Dynamics

The conformational dynamics of the PVA matrix, which refers to the mobility of the polymer chains, are intrinsically linked to the chemical stability of an embedded peptide. nih.gov In the glassy state, where the polymer chains have restricted mobility, the diffusion of reactants like water is hindered, which can slow down degradation reactions like deamidation. researchgate.net

The stability of a peptide in a polymer matrix is not solely dependent on preventing degradation but also on avoiding unwanted reactions with the polymer itself. While PVA is generally considered relatively inert, the potential for interactions leading to adduct formation exists, as has been observed with other polymers like PVP. researchgate.net

The physical state of the formulation, whether glassy or rubbery, can be a predictor of chemical stability. nih.gov The correlation between deamidation rates and the extent of water-induced plasticization suggests that the local molecular environment and the mobility within that environment are key determinants of peptide stability in PVA matrices. nih.gov

Interactive Table: Factors Influencing Peptide Deamidation in PVA

FactorInfluence on Deamidation RateMechanism
Water Content IncreasesWater is a reactant in the hydrolysis reaction. nih.gov
Water Activity IncreasesHigher water activity corresponds to more available water for reaction. nih.gov
Glass Transition Temperature (Tg) Decreases as Tg is loweredLower Tg indicates greater polymer chain mobility, facilitating reactant diffusion. nih.gov
Physical State Generally lower in glassy stateRestricted molecular mobility in the glassy state hinders the deamidation reaction. nih.gov

Computational and Theoretical Modeling of Poly(vinyl alcohol)-Peptide Systems

Computational and theoretical modeling have become indispensable tools for elucidating the complex interactions within poly(vinyl alcohol) (PVA)-peptide assemblies at the molecular level. These approaches provide insights that are often inaccessible through experimental methods alone, offering a detailed understanding of the structural dynamics, thermodynamics, and kinetics governing these systems. By simulating the behavior of atoms and molecules, researchers can predict how peptides interact with PVA matrices, how these interactions are influenced by environmental conditions, and how they dictate the macroscopic properties of the resulting biomaterials.

Molecular Dynamics Simulations of Biopolymer-Peptide Interactions in Poly(vinyl alcohol) Hydrogels

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-resolved behavior of PVA-peptide systems with atomic detail. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectories of individual particles and analyze intermolecular interactions, conformational changes, and dynamic processes like diffusion. acs.orgdrexel.edu

A notable application of MD simulations is in studying the interactions between proteins or peptides and functionalized PVA hydrogels. For instance, a simulation study investigated the complex of a peptide-modified PVA hydrogel with the fragment antigen-binding (Fab) of trastuzumab, a monoclonal antibody. nih.gov The simulations revealed that the protein maintained a stable conformation when adsorbed on the hydrogel across different pH levels, indicating that peptide-grafted PVA is a highly biocompatible material. nih.gov A key finding was the pH-responsive nature of the interaction: under acidic conditions, the collective protonation of the peptide ligands disrupted the protein-ligand interactions, suggesting a mechanism for controlled release. nih.gov This rapid pH response, characterized by a sharp decrease in interaction energies, is a critical feature for developing advanced drug delivery and purification systems. nih.gov

Furthermore, simulations of protein adsorption on composite surfaces containing PVA, such as PCL/PVA blends, have demonstrated that surface hydrophobicity significantly impacts biopolymer interaction. plos.org MD results showed stronger adsorption of proteins like fibronectin and collagen on more hydrophobic surfaces, which correlated with enhanced cell proliferation in experimental assays. plos.org These computational insights are vital for designing hydrogel compositions to achieve desired biological responses.

Simulation System Key Parameters Investigated Major Findings & Implications Reference
Peptide-modified PVA hydrogel + Trastuzumab Fab fragment pH (neutral vs. acidic) Protein remains stable, indicating biocompatibility. Acidic pH disrupts protein-ligand binding, showing a rapid pH response useful for controlled release. nih.gov
PCL/PVA blend + Fibronectin/Collagen PCL:PVA ratio (hydrophobicity) Surfaces with >50% PCL (more hydrophobic) showed significantly stronger protein adsorption. This correlated with better cell attachment and proliferation. plos.org
PVA oligomers in aqueous solution Concentration, Temperature The hydrophobic effect, rather than interchain hydrogen bonding, is the main driving force for PVA aggregation. acs.org
Chemically cross-linked PVA hydrogel Hydration degree, Temperature PVA mobility is primarily dampened by water interaction, not by the structural constraints of chemical cross-links at the investigated density. acs.org
PVA in various salt solutions (LiCl, KCl) Cation type Lithium ions promote proton transfer, whereas potassium ions do not, leading to different hydrogen bond densities and explaining experimentally observed differences in mechanical properties. researchgate.net

Theoretical Frameworks for Peptide-Polyelectrolyte Complexation in Poly(vinyl alcohol) Systems

The interaction between charged peptides and polymers like PVA can often be described through the lens of polyelectrolyte complexation (PEC). These frameworks model the electrostatic interactions that drive the association of oppositely charged macromolecules in solution. While PVA itself is a neutral polymer, it is frequently used in systems alongside charged polymers or modified to carry charges, making PEC theories relevant.

Two principal mechanisms are often cited to explain polyelectrolyte-protein (or peptide) interactions. mdpi.com

Charge Regulation : In this model, the polyelectrolyte attracts counterions from the peptide's surface through coulombic forces. researchgate.net This process can alter the local pH and the distribution of ions in the environment immediately surrounding the peptide, influencing its charge state and binding behavior. mdpi.comresearchgate.net

Charge Anisotropy : This theory posits that even if a peptide has a net neutral or repulsive charge, the uneven distribution of charged patches on its surface can facilitate complexation. mdpi.com The formation of a complex is driven by the balance between short-range electrostatic attractions between a charged polymer and oppositely charged patches on the peptide, and long-range electrostatic repulsions. mdpi.comresearchgate.net

The formation and stability of these complexes are governed by several factors, including the charge density of the polymers, charge stoichiometry (the ratio of positive to negative charges), pH, and ionic strength of the solution. eg.netrsc.org A theoretical phase diagram for PEC typically shows that at low salt concentrations, solid-like precipitates form around a 1:1 charge stoichiometry. rsc.org As salt concentration increases, these can transition to liquid-like coacervates before dissolving completely at very high salt levels. rsc.org

In systems containing PVA, the polymer can play multiple roles. While not directly participating in electrostatic complexation unless modified, its presence can influence the process. For example, high concentrations of PVA can induce a "crowding effect," increasing the local concentration of other polymers and modifying their conformation and ionization state. mdpi.com Furthermore, studies have shown that PVA can protect the stability of proteins and does not negatively affect their higher-order structure. mdpi.com Theoretical gel models have been successfully applied to systems containing PVA, such as DC Bead™ microgels, which consist of PVA cross-linked with a negatively charged polyelectrolyte. diva-portal.org These models can predict the interactions of the gel with charged molecules, including peptides like protamine sulfate, validating the theoretical framework against experimental observations. diva-portal.org

Theoretical Framework / Model Core Principle Key Influencing Parameters Relevance to PVA-Peptide Systems Reference(s)
Charge Regulation Theory Polyelectrolyte attracts counterions from the peptide surface, altering the local ionic environment and peptide charge. pH, Ionic Strength, Polyelectrolyte Charge Density Explains binding even when net charges are unfavorable by considering local environmental changes. mdpi.comresearchgate.net
Charge Anisotropy Model Binding is driven by electrostatic attraction to localized, oppositely charged patches on the peptide surface. Surface Charge Distribution, Polymer Flexibility Allows for complexation even when the peptide's net charge is the same as the polyelectrolyte. mdpi.comresearchgate.net
Polyelectrolyte Complexation (PEC) Phase Behavior Describes the formation of soluble complexes, precipitates, or coacervates based on thermodynamics. Charge Stoichiometry, Salt Concentration, pH, Molecular Weight Predicts the physical state (solid, liquid) of the resulting peptide-polymer complex. eg.netrsc.org
Self-Consistent Field Theory (SCFT) Models the statistical mechanics of a system of polymers to find the most probable spatial arrangement and interactions. Polymer Volume Fraction, Interaction Parameters Provides a detailed theoretical description of how polymers that can bind small molecules will organize. science.gov

In Silico Prediction of Binding Affinities and Conformational Changes in Poly(vinyl alcohol)-Peptide Constructs

In silico methods provide a predictive framework for designing and optimizing PVA-peptide constructs before their physical synthesis. These computational tools can forecast binding affinities, identify key interacting residues, and predict the conformational changes that occur upon binding, thereby accelerating the development of functional biomaterials.

Molecular docking is a widely used method to predict the preferred orientation and binding affinity of a ligand (peptide) when bound to a receptor (polymer surface). A study on the interaction between a single PVA monomer and the bacteriocin (B1578144) peptide Nisin used molecular docking to simulate and characterize the binding interactions. researchgate.net Such studies can provide a rational depiction of how specific peptide residues interact with the hydroxyl groups of PVA. researchgate.net

For more complex systems, advanced physics-based approaches are employed. The Rosetta molecular modeling suite , for example, can be used for flexible-backbone peptide docking. nih.gov Methods like Rosetta's Pepspec application can evaluate the binding affinity of randomly generated peptide sequences to a receptor, helping to determine the amino acid preferences for a specific binding site. nih.gov Similarly, Monte Carlo-based algorithms like PepBD have been developed to computationally design peptides that bind to surfaces. nih.gov This method samples both the peptide's sequence and its conformation to find optimal binders, revealing that peptides designed for plastic surfaces are often enriched in amino acids with bulky sidechains that maximize favorable van der Waals interactions. nih.gov

Predicting the effect of small changes, such as single-point mutations in a peptide, on binding affinity is another critical area. Computational methods like flex ddG can calculate the change in the free energy of binding (ΔΔG) upon mutation, offering predictions of whether a change will strengthen or weaken the interaction. biorxiv.org

Machine learning (ML) is also emerging as a powerful tool. ML models can be trained on existing experimental data to predict peptide-protein binding or the propensity of peptides to self-assemble into hydrogels. researchgate.netnih.gov For instance, a "human-in-the-loop" approach combining ML with experiments successfully created a predictive score for tetrapeptide hydrogel formation with high accuracy. nih.gov Such models can significantly expand the scope of potential peptide sequences for use in PVA-based systems.

In Silico Method Principle Predicted Outputs Example Application Reference(s)
Molecular Docking Simulates the binding of a ligand to a receptor to find the best-fit orientation and score the interaction. Binding pose, Binding affinity score, Interacting residues. Predicting the interaction between a PVA monomer and the Nisin peptide. researchgate.netfrontiersin.org
Monte Carlo Algorithms (e.g., PepBD) Samples peptide sequence and conformational space to find low-energy (high-affinity) states. Optimal peptide sequences, Binding scores, Adsorbed conformations. Designing peptides that bind to plastic surfaces like polyethylene (B3416737). nih.gov
Flexible-Backbone Docking (e.g., Rosetta) Allows for conformational changes in the peptide and/or receptor during the docking simulation. Binding affinity, Amino acid preferences, Detailed binding interface. Predicting amino acid preferences for peptide-binding domains. nih.govfrontiersin.org
Free Energy Calculation (e.g., flex ddG) Calculates the change in Gibbs free energy (ΔΔG) upon mutation to predict effects on binding stability. Impact of mutations on binding affinity (stabilizing/destabilizing). Evaluating how single residue changes in a peptide affect binding specificity. biorxiv.org
Machine Learning Uses algorithms trained on experimental data to recognize patterns and make predictions. Binding affinity, Binding sites, Gelation propensity. Predicting peptide:MHC binding; designing novel peptide hydrogelators. researchgate.netnih.govnih.gov

Functional Performance and Biomedical Applications of Poly Vinyl Alcohol Peptide Bio Interfaces

Engineered Scaffolds for Cell Culture and Tissue Regeneration

PVA-peptide scaffolds are engineered to mimic the complex microenvironment of native tissues, providing crucial cues for cell behavior.

Modulation of Cell Adhesion and Proliferation via Specific Peptide Motifs on Poly(vinyl alcohol) (e.g., RGD, GFPGER, YIGSR)

The surface functionalization of PVA with cell-adhesive peptides significantly enhances cell attachment and proliferation. Peptides such as Arginylglycylaspartic acid (RGD), Glycine-Phenylalanine-Proline-Glycine-Glutamic acid-Arginine (GFPGER), and Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) are commonly used due to their recognition by cell surface receptors, primarily integrins. wikipedia.orgmdpi.comnih.gov

RGD (Arginylglycylaspartic acid) : This tripeptide sequence is the most common motif responsible for cell adhesion to the extracellular matrix (ECM) and is found in various matrix proteins like fibronectin, fibrinogen, and vitronectin. wikipedia.orgmdpi.comnih.gov RGD-modified PVA scaffolds have been shown to significantly bolster the attachment and proliferation of mesenchymal stem cells (MSCs) and enhance endothelialization. nih.gov Studies indicate that RGD promotes adhesion and proliferation of many cell types by acting as an anchoring place for both α and β integrin receptors. mdpi.com

GFPGER (Glycine-Phenylalanine-Proline-Glycine-Glutamic acid-Arginine) : Derived from collagen type I, GFPGER has been demonstrated to increase endothelialization more efficiently than collagen and laminin (B1169045), and can even reduce platelet adhesion. researchgate.net PVA hydrogels modified with GFPGER peptide have shown improved endothelial cell attachment. frontiersin.org

YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine) : This sequence, isolated from laminin, is recognized by the 67-kDa laminin-binding protein and integrins. mdpi.commedchemexpress.combiosyn.com YIGSR-blended PVA nanofibers promote peptide-specific cell adherence and growth. mdpi.com The combination of RGD with YIGSR has been shown to significantly enhance endothelial cell proliferation. researchgate.netnih.gov YIGSR can also promote migration, adhesion, and growth of Schwann cells, suggesting its utility in nerve regeneration scaffolds. mdpi.com

The following table summarizes the impact of various peptide motifs on cell adhesion and proliferation when incorporated into PVA scaffolds:

Peptide MotifSource Protein (Example)Primary Cellular Effect on PVA-Peptide ScaffoldsRelevant Cell Types
RGDFibronectin, VitronectinEnhanced adhesion and proliferation wikipedia.orgmdpi.comnih.govMesenchymal Stem Cells (MSCs), Endothelial Cells nih.gov
GFPGERCollagen Type IIncreased endothelialization, reduced platelet adhesion researchgate.netfrontiersin.orgEndothelial Cells frontiersin.org
YIGSRLamininPromotes cell adherence, growth, proliferation, migration mdpi.commdpi.comresearchgate.netNIH 3T3, MLE-12, Schwann Cells, Endothelial Cells mdpi.commdpi.comresearchgate.net

Biomimicry of Extracellular Matrix Topography and Composition through Poly(vinyl alcohol)-Peptide Scaffolds

Poly(vinyl alcohol)-peptide scaffolds are designed to mimic the structural and biochemical complexity of the native extracellular matrix (ECM). The ECM provides both structural support and biophysical and biochemical cues that direct cell behavior. google.com

Topographical Mimicry : PVA hydrogels can be fabricated with micro-sized topographies, such as gratings or microlenses, to mimic the ultrastructure of the ECM. google.comnih.gov These patterned PVA films, especially those with 2 µm gratings, have been shown to improve PVA film bioactivity and enhance cell viability and function. google.com Such topographical cues, combined with biochemical modifications, can guide neurite outgrowth and alignment, which is crucial for nerve regeneration. nih.gov

Compositional Mimicry : By incorporating ECM-derived peptides and proteins like collagen, gelatin, fibronectin, and laminin, PVA scaffolds can replicate the biochemical composition of the natural ECM. mdpi.commdpi.comnih.govnih.gov For instance, PVA nanofibers containing integrin-binding peptides from fibronectin (e.g., RGD) and laminin (e.g., YIGSR) promote peptide-specific cell adherence and growth, allowing cells to form layers similar to those cultured on ECM-coated surfaces. mdpi.com Blending PVA with collagen or gelatin can lead to self-assembly of these proteins into macro-scale nucleated particles or branched fibrils within the PVA substrate, creating different surface topographies and enhancing cell adhesion. nih.govresearchgate.net

Directing Cellular Differentiation and Morphogenesis on Poly(vinyl alcohol)-Peptide Substrates

PVA-peptide substrates play a crucial role in directing cellular differentiation and morphogenesis by providing specific microenvironmental cues. The fate of stem cells can be regulated by both biochemical and physical factors, including the mechanical properties (stiffness) and the presence of insoluble ECM components. nih.gov

Stiffness Modulation : PVA hydrogels can be engineered with adjustable stiffness, ranging from soft to hard, to guide stem cell differentiation. For example, human bone marrow mesenchymal stem cells have shown favorable stiffness ranges for differentiation into specific cell types: approximately 20 kPa for nerve cells, 40 kPa for muscle cells, 80 kPa for chondrocytes, and 190 kPa for osteoblasts. researchgate.net Photocurable PVA-polyethylene glycol (PEG) hydrogels with spatially controlled stiffness have been developed to selectively differentiate human pluripotent stem cells (hPSCs), leading to the generation of complex patterned structures. biorxiv.orgbiologists.com

Peptide-Mediated Differentiation : The incorporation of specific peptides can directly influence differentiation pathways. For instance, RGD conjugation on crosslinked PVA scaffolds markedly accelerates the endothelialization of mesenchymal stem cells (MSCs) following endothelial culture. nih.gov PVA substrates blended with collagen or collagen and gelatin can efficiently support and conduct human pluripotent stem cells to differentiate into brown-adipocyte-like cells via ectodermal lineage, even without the addition of mitogenic factors. nih.govresearchgate.net Studies have also shown that softer substrates (e.g., ~100-500 Pa) promote neural differentiation, while harder substrates (e.g., ~1,000-10,000 Pa) favor glial differentiation. researchgate.net

Biomaterials for Controlled Release of Macromolecules

PVA-peptide bio-interfaces are also extensively explored for controlled release applications, particularly for macromolecules like proteins and peptides.

Diffusion-Controlled Release Kinetics from Poly(vinyl alcohol)-Peptide Nanoparticles

Poly(vinyl alcohol) hydrogel nanoparticles are suitable for protein/peptide drug delivery, often prepared without the need for crosslinking agents or emulsifiers, such as through a water-in-oil emulsion technology combined with a cyclic freezing-thawing process. nih.govcapes.gov.br

Mechanism : The release of macromolecules from PVA nanoparticles typically follows a diffusion-controlled mechanism. nih.govmdpi.com This means the rate of release is governed by the diffusion of the encapsulated substance through the polymer matrix.

Release Profiles : In vitro release studies have shown that the release of model protein drugs, such as Bovine Serum Albumin (BSA), from PVA hydrogel nanoparticles can be prolonged. For example, BSA release can extend up to 30 hours. nih.gov The release kinetics can be described by models like the Higuchi model, indicating a Fickian diffusion process. mdpi.com

The following table presents typical characteristics of PVA hydrogel nanoparticles for macromolecule delivery:

CharacteristicValue (Example for BSA)Reference
Average Diameter675.5 ± 42.7 nm nih.gov
Protein Drug Loading Efficiency96.2 ± 3.8% nih.gov
Prolonged Release DurationUp to 30 hours nih.gov
Release MechanismDiffusion-controlled nih.govmdpi.com

Strategies for Modulating Release Profiles through Poly(vinyl alcohol)-Peptide Material Design

Several strategies involving PVA-peptide material design can be employed to modulate the release profiles of encapsulated macromolecules.

Freezing-Thawing Cycles and Temperature : The number of freezing-thawing cycles used in PVA hydrogel preparation significantly influences the release rate. Fewer cycles or higher release temperatures lead to faster drug release. nih.gov This process induces physical cross-linking via hydrogen bonding, affecting the stability and swelling characteristics of the PVA structure, which in turn influences diffusion. nih.gov

Polymer Concentration and Crosslinking Density : Increasing the concentration of PVA in the aqueous solution can lead to sustained drug release and suppress the initial burst effect. researchgate.net Similarly, increasing the cross-linking density of the hydrogel network, often achieved by varying PVA molecular weight or optimizing freezing-thawing conditions, can slow down the diffusion of drugs and modify the release rate. nih.govacs.org

Composite Materials and Interpenetrating Networks : Combining PVA with other polymers or components can create composite hydrogels with enhanced drug loading/release performance. For instance, interpenetrating polymer networks (IPNs) of PVA with other polymers like gelatin methacrylate (B99206) (GelMA) can provide improved mechanical properties and allow for precise tuning of crystallization and hydrogen bonding to control release rates. acs.org Incorporating stabilizers like PVA into poly(lactide-co-glycolide) (PLGA) nanoparticles can minimize burst release and support sustained release profiles. mdpi.com The addition of nanoparticles or other materials can also influence the porosity and surface properties, further controlling release. nih.govmdpi.com

Immunomodulatory and Biofouling Mitigation Strategies through Peptide Conjugation to Poly(vinyl alcohol)

Poly(vinyl alcohol) is recognized for its low thrombogenicity and inert qualities, making it a viable hydrogel material for various biomedical applications, including small-diameter vascular grafts acs.org. However, its antifouling properties can hinder in vivo endothelialization, a crucial process for long-term graft success and prevention of complications like intimal hyperplasia and thrombosis nih.govnih.gov. Peptide conjugation offers a powerful strategy to overcome these limitations by introducing specific biological cues that modulate immune responses and mitigate biofouling. Functionalization of biomaterials with extracellular matrix (ECM)-derived peptides allows for precise control over mechanisms promoting anti-inflammatory M2 macrophage polarization and influencing cytokine production, thereby modulating the immune response and fostering a more natural healing microenvironment mdpi.com.

Peptide-Mediated Immunosuppression Mechanisms using Poly(vinyl alcohol) Conjugates

Tolerogenic peptide conjugates have shown effectiveness in achieving epitope-specific immunosuppression of antibody responses to immunopathogenic sites on complex protein antigens nih.govgoogle.com. The synthesis of well-defined conjugates of peptides to tolerogenic polymers like PVA or monomethoxypolyethylene glycol (mPEG) involves succinylation of hydroxyl groups on the polymers, followed by coupling to the N-terminal of the peptide nih.govgoogle.com. This method results in conjugates where one molecule of the tolerogenic polymer is specifically linked to one or both termini of an otherwise unaltered peptide molecule google.com.

Research has demonstrated that a synthetic peptide corresponding to a myasthenogenic region of an acetylcholine (B1216132) receptor, when conjugated to mPEG, suppressed the development of experimental autoimmune myasthenia gravis (EAMG) in animal models google.com. While the direct application of PVA-peptide conjugates for systemic immunosuppression is an area of ongoing research, the principle of using polymer-peptide conjugates to modulate specific immune responses by presenting tolerogenic epitopes is well-established nih.govgoogle.com. The ability of peptide-functionalized materials to influence cytokine production and promote anti-inflammatory macrophage polarization highlights their potential in mitigating foreign body responses (FBR) to implanted biomaterials mdpi.com.

Enhancement of Endothelialization and Reduction of Thrombogenicity of Poly(vinyl alcohol) Materials

The bioinert nature of PVA often necessitates surface modification to encourage endothelial cell (EC) adhesion and growth, which is vital for preventing thrombosis and intimal hyperplasia in vascular graft applications nih.govresearchgate.netresearchgate.net. Peptide conjugation has emerged as a highly effective strategy to enhance endothelialization and improve the hemocompatibility of PVA materials.

Studies have explored the modification of PVA surfaces with various adhesion peptides, including collagen-mimicking peptides like GFPGER, as well as YIGSR and cRGD nih.govresearchgate.netfrontiersin.orgnih.govaiche.org. These biomolecules significantly increase endothelialization potential. For instance, GFPGER peptide-modified PVA has been shown to substantially increase ECFC (human endothelial colony forming cell) attachment, leading to a confluent monolayer even at low peptide concentrations nih.gov. This effect is attributed to the binding of GFPGER and collagen to integrin α1 and α2 domains on ECs nih.gov.

While some peptide modifications, such as GFPGER, initially showed an increase in platelet attachment in whole blood compared to plain PVA, the application of antiplatelet monotherapy (e.g., acetylsalicylic acid, ASA) effectively reduced the thrombogenicity of GFPGER-PVA below that of clinical controls nih.govresearchgate.net. This highlights the potential for developing cardiovascular biomaterials that promote endothelialization while minimizing bleeding side effects through tailored antiplatelet regimens nih.govresearchgate.net.

Furthermore, research indicates that PVA cross-linked with sodium trimetaphosphate (STMP-PVA) and functionalized with aminated-fucoidan demonstrates enhanced endothelialization and reduced thrombogenicity acs.orgresearchgate.netresearchgate.netnih.gov. Fucoidan, a sulfated polysaccharide, possesses anticoagulant and antithrombotic properties and can increase endothelial cell adhesion and proliferation researchgate.netnih.gov. In vitro and ex vivo studies with fucoidan-modified PVA showed low platelet adhesion and activation, along with decreased thrombin generation researchgate.netnih.gov.

The following table summarizes key findings regarding peptide and protein modifications for enhanced endothelialization and reduced thrombogenicity:

Peptide/ProteinEffect on EndothelializationEffect on ThrombogenicityKey FindingsReferences
GFPGERSignificantly increased ECFC attachment, confluent monolayer at low concentrations.Increased platelet attachment in whole blood, but reduced below clinical control with ASA monotherapy.Collagen-mimicking peptide, binds to integrin α1 and α2 domains on ECs. Delayed fibrin (B1330869) formation. nih.govnih.govresearchgate.netfrontiersin.orgaiche.org
CollagenIncreased ECFC attachment.Not explicitly detailed for thrombogenicity in the context of peptide conjugation.Supports EC attachment. nih.govresearchgate.net
LamininIncreased ECFC attachment.Not explicitly detailed for thrombogenicity in the context of peptide conjugation.Supports EC attachment. nih.govresearchgate.net
FibronectinImproved EC attachment.Generally comparable hemocompatibility to unmodified PVA.Contains cRGD peptide sequence. nih.govnih.gov
cRGDSignificantly improved human vascular EC viability and increased proliferation.In vitro hemocompatibility comparable to unmodified PVA; topography on cRGD-PVA did not significantly trigger increase in platelet adhesion or activation.Cell-binding peptide sequence from fibronectin. nih.govnih.govresearchgate.net
YIGSRIncreased ECFC attachment.Not explicitly detailed for thrombogenicity in the context of peptide conjugation.Adhesion peptide. nih.govresearchgate.net
Fucoidan (Polysaccharide)Enhanced endothelialization, increased EC adhesion and proliferation.Reduced thrombogenicity, low platelet adhesion and activation, decreased thrombin generation.Sulfated polysaccharide with anticoagulant and antithrombotic properties. acs.orgresearchgate.netresearchgate.netnih.gov
Poly(gamma-glutamic acid) (PGA)Not explicitly detailed for endothelialization, but improved blood compatibility.Significantly curtailed protein adsorption and platelet adhesion.Biodegradable polypeptide, physical cross-linking with PVA. researchgate.netnih.gov

Antimicrobial Properties of Poly(vinyl alcohol) Materials Functionalized with Peptides

The development of antibacterial biomaterials is crucial given the rise of bacterial resistance nih.gov. Poly(vinyl alcohol) (PVA) materials, when functionalized with peptides, can exhibit significant antimicrobial properties, offering a promising avenue for applications such as wound dressings and medical devices.

Antimicrobial peptides (AMPs) are short-chain amino acids (5 to 100) that effectively counter microbial attacks due to their cationic nature, which allows strong electrostatic interaction with negatively charged bacterial surfaces, leading to cell membrane disruption nih.govmdpi.com. Incorporating AMPs into PVA can be achieved through various methods, including electrospinning, where hydrophilic polymers like PVA are compatible with charged AMPs, promoting their dissolution and swelling nih.govfrontiersin.org.

Research has demonstrated the effectiveness of PVA-peptide composites against a range of bacteria:

Actinomycin X2 (Ac.X2): A cyclic antimicrobial peptide, when incorporated into PVA/carboxymethyl chitosan (B1678972) (CMCS)/protocatechualdehyde (PA)/ferric iron (Fe) hydrogels, showed excellent broad-spectrum antimicrobial activity. Specifically, it inhibited Staphylococcus aureus by 95.3% and Escherichia coli by 90.2% nih.gov.

Ib-M6 peptide: Encapsulation of this antibacterial peptide in PVA and PVA-alginate pellets did not negatively affect its antimicrobial activity against Escherichia coli K-12. The PVA itself did not show a masking effect on the peptide's activity, indicating its biocompatibility and non-toxicity to bacteria nih.gov.

APO peptide: PVA nanofibers combined with AMP APO have successfully improved wound healing in vivo, demonstrating prominent antibacterial properties against Acinetobacter baumannii frontiersin.org.

LL-37: PVA nanofibers containing LL-37 retain their efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa, and have shown positive effects on wound healing frontiersin.org.

Cm-p1: Derived from a Caribbean Sea mollusk, Cm-p1 was incorporated into PVA for electrospinning. While the specific efficacy data for Cm-p1 in PVA was not detailed, the study highlighted the method of incorporating such peptides mdpi.com.

The ability to conjugate AMPs to polymers like PVA provides opportunities to optimize bacterial killing while enhancing compatibility with mammalian cells, improving stability, and increasing solubility researchgate.net.

The following table summarizes the antimicrobial efficacy of PVA materials functionalized with various peptides:

Peptide/FunctionalizationMaterial CompositionTarget MicroorganismsInhibition/ReductionReferences
Actinomycin X2PVA/CMCS/PA/Fe HydrogelStaphylococcus aureus, Escherichia coli95.3% against S. aureus, 90.2% against E. coli nih.gov
Ib-M6 peptidePVA/PVA-Alginate PelletsEscherichia coli K-12Antimicrobial activity maintained, no masking effect by PVA. nih.gov
APO peptidePVA NanofibersAcinetobacter baumanniiProminent antibacterial properties, improved wound healing. frontiersin.org
LL-37PVA NanofibersStaphylococcus epidermidis, Pseudomonas aeruginosaEfficacy retained, positive effect on wound healing. frontiersin.org

Emerging Directions and Future Research Trajectories in Poly Vinyl Alcohol Peptide Science

Exploration of Novel Bioactive Peptide Sequences for Tailored Functionality in Poly(vinyl alcohol) Systems

The strategic incorporation of novel bioactive peptide sequences into poly(vinyl alcohol) (PVA) systems is a key area of research aimed at overcoming the inherent bioinertness of PVA and imparting highly specific functionalities. Peptides, with their diverse biological roles, can be designed or discovered to promote cell adhesion, regulate cellular behavior, exhibit antimicrobial properties, or facilitate targeted interactions within biological environments nih.gov.

For instance, in the development of biomaterials for cardiovascular applications, PVA's antifouling properties, while beneficial in some contexts, can hinder in vivo endothelialization. To address this, researchers have modified PVA surfaces with adhesion peptides such as GFPGER, YIGSR, and cRGD (Cys-Arg-Gly-Asp) nih.govresearchgate.netnih.gov. Studies have shown that GFPGER peptide-modified PVA significantly increased endothelial colony-forming cell (ECFC) attachment, leading to confluent monolayers nih.gov. Similarly, the cRGD peptide, containing the integrin receptor binding sequence (RGD), has been successfully integrated with PVA-methacrylate (PVA-MA) to create photocurable hydrogels that promote excellent cell attachment, even outperforming gelatin in some cases researchgate.netnih.gov. These peptides facilitate cell binding through interactions with integrin receptors on cell surfaces, thereby enhancing the biocompatibility and regenerative potential of PVA-based scaffolds nih.govresearchgate.net.

Beyond cell adhesion, the exploration extends to peptides with antimicrobial properties. While direct PVA-peptide antimicrobial composites are an active area, studies on PVA-Nisin interactions, for example, lay groundwork for incorporating such peptides to enhance material stability and function dergipark.org.tr. The ability to tailor functionality through specific peptide sequences is crucial for developing advanced PVA-peptide systems for applications ranging from tissue engineering to wound healing nih.gov. The identification of novel bioactive peptides, often through in silico analysis and in vitro validation, is continuously expanding the library of sequences available for integration into PVA systems mdpi.comnih.gov.

Integration of Poly(vinyl alcohol)-Peptide Systems with Advanced Sensing and Diagnostics Technologies

Poly(vinyl alcohol)-peptide systems are increasingly being integrated with advanced sensing and diagnostics technologies, leveraging the specific recognition capabilities of peptides to develop highly sensitive and selective biosensors. Peptides serve as effective biorecognition elements due to their stability, selectivity towards target analytes, and ease of synthesis and modification with functional groups researchgate.net.

One notable application is in the detection of disease biomarkers. For instance, novel semi-solid, three-dimensional hydrogel matrices based on PVA have been developed for the ratiometric fluorescence detection of Amyloid beta peptide (Aβ), a biomarker for Alzheimer's disease nih.gov. This system utilizes a hybrid conjugate of Rhodamine B (RB), Carbon dots (CDs), and an Aβ probe entrapped in PVA, demonstrating high sensitivity with a detection limit of 0.5 pM and strong selectivity for Aβ over other proteins nih.gov.

Furthermore, PVA-peptide systems are being explored for quantitative detection of enzyme activity. A paper-based dipstick biosensor has been developed that employs peptide-encapsulated single-wall carbon nanotubes (SWCNTs) integrated with PVA for protease detection mdpi.com. Upon enzymatic digestion of the peptide, a significant drop in the photoluminescence of the SWCNTs is detected, providing a rapid, reliable, and cost-effective method for protease sensing mdpi.com. Peptides like HexCoil-Ala, YK, and WFK have been used for noncovalent modification of SWCNTs, enabling their dispersion in water and facilitating their use in such sensing platforms mdpi.com. These advancements highlight the potential of PVA-peptide composites in developing point-of-care diagnostic tools and biosensors for various clinical and environmental applications researchgate.netresearchgate.net.

Development of Multi-Functional and Stimuli-Responsive Poly(vinyl alcohol)-Peptide Composite Materials

The development of multi-functional and stimuli-responsive poly(vinyl alcohol)-peptide composite materials is a burgeoning area, driven by the need for intelligent biomaterials that can adapt and respond to changes in their environment. These "smart" materials can undergo reversible changes in their properties (e.g., shape, size, mechanical strength, optical properties, or biochemical activity) in response to external stimuli such as pH, temperature, light, or specific enzymes mdpi.comnih.govresearchgate.net.

The incorporation of peptides can impart or enhance stimuli-responsiveness in PVA composites. For example, hydrogels designed with matrix metalloproteinase (MMP)-cleavable peptides can exhibit enzyme-responsive degradation, which is highly relevant for controlled drug release or tissue engineering applications where localized degradation is desired nih.gov. While many examples of stimuli-responsive PVA hydrogels involve crosslinking with other polymers or inorganic compounds to achieve multi-responsiveness (e.g., PVA/tricarboxy cellulose (B213188) nanocomposite hydrogels exhibiting thermochromic, photochromic, and vapochromic properties mdpi.com, or PVA modified with Fe³⁺ ions showing pH, redox, light, and temperature responsiveness researchgate.net), the principle of incorporating peptides for specific biological triggers remains a key strategy.

Such composite materials are designed to possess multiple functionalities beyond basic structural support, such as self-healing capabilities, specific molecular recognition, and controlled release of encapsulated cargo mdpi.comnih.govresearchgate.net. The ability to precisely control the response of these materials through the selection and design of peptide sequences allows for the creation of sophisticated systems for targeted therapies, advanced diagnostics, and adaptive tissue scaffolds nih.gov.

Scalability, Reproducibility, and Standardization in Poly(vinyl alcohol)-Peptide Bioconstruct Manufacturing

Translating poly(vinyl alcohol)-peptide science from laboratory-scale research to widespread application necessitates significant advancements in scalability, reproducibility, and standardization of manufacturing processes. The fabrication of complex bioconstructs, particularly those involving cells or intricate architectures, presents unique challenges in maintaining consistent quality and performance.

Advanced manufacturing techniques like 3D bioprinting and electrospinning are pivotal in producing PVA-peptide bioconstructs with precise geometries and functionalities researchgate.netresearchgate.netmdpi.com. However, ensuring high shape fidelity, consistent mechanical properties, and preserved bioactivity of incorporated peptides and cells across batches remains a challenge acs.orgmdpi.com. For instance, in electrospinning, factors like applied voltage, flow rate, and polymer concentration significantly influence fiber morphology and cell viability, necessitating rigorous optimization for reproducibility researchgate.netmdpi.com. Similarly, in 3D bioprinting, the rheological properties of PVA-peptide bioinks and the printing parameters directly impact the resolution and structural integrity of the printed constructs researchgate.netacs.org.

To address these challenges, future research trajectories must focus on:

Process Optimization: Developing robust and automated manufacturing protocols that minimize variability and ensure consistent product attributes acs.org.

Quality Control Metrics: Establishing comprehensive quality control measures and analytical techniques to assess the physical, chemical, and biological properties of PVA-peptide bioconstructs at each manufacturing stage researchgate.net.

Standardization: Implementing standardized guidelines for raw material sourcing, synthesis, characterization, and testing of PVA-peptide materials to facilitate comparability and regulatory approval windows.net.

Scale-Up Methodologies: Exploring and validating scalable production methods that can transition from small-batch laboratory production to industrial-scale manufacturing without compromising quality or performance mdpi.commdpi.comwindows.net.

Achieving high levels of scalability, reproducibility, and standardization will be critical for the successful translation of PVA-peptide science into commercially viable products for regenerative medicine, diagnostics, and other advanced applications.

Q & A

Q. What are the essential elements for reporting this compound research in peer-reviewed journals?

  • Methodological Answer :
  • Structured abstracts : Include hypothesis, methods, key results, and implications (≤200 words).
  • Reproducibility : Detail peptide lot numbers, storage conditions, and QC data (HPLC/MS traces in supplements).
  • FAIR data principles : Deposit raw spectra/sequencing data in repositories like PRIDE or PeptideAtlas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.